Fenoctimine sulfate

Description

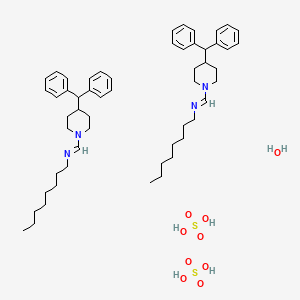

Fenoctimine sulfate is an antiulcerative agent with the molecular formula C₂₇H₃₈N₂ and CAS registry number 69365-65-7 . It is chemically designated as 4-(diphenylmethyl)-1-(n-octylformimidoyl)piperidine hemihydrate and is classified under the International Non-Proprietary Name (INN) system as FENOCTIMINE . Its primary therapeutic use involves inhibiting gastric acid secretion, though its mechanism differs from classical anticholinergic or proton-pump inhibitor (PPI) pathways. Structurally, it features a piperidine core with diphenylmethyl and octylformimidoyl substituents, which influence its pharmacokinetic and pharmacodynamic properties .

Key research findings highlight its species-specific efficacy:

- In dogs and rats, fenoctimine exhibits potent antisecretory activity without anticholinergic side effects .

- In humans, however, it demonstrates weaker antisecretory activity and induces anticholinergic adverse effects (e.g., dry mouth, nasal dryness), likely due to extensive metabolism into derivatives with reduced efficacy and increased anticholinergic activity .

Properties

CAS No. |

69365-66-8 |

|---|---|

Molecular Formula |

C54H82N4O9S2 |

Molecular Weight |

995.4 g/mol |

IUPAC Name |

1-(4-benzhydrylpiperidin-1-yl)-N-octylmethanimine;sulfuric acid;hydrate |

InChI |

InChI=1S/2C27H38N2.2H2O4S.H2O/c2*1-2-3-4-5-6-13-20-28-23-29-21-18-26(19-22-29)27(24-14-9-7-10-15-24)25-16-11-8-12-17-25;2*1-5(2,3)4;/h2*7-12,14-17,23,26-27H,2-6,13,18-22H2,1H3;2*(H2,1,2,3,4);1H2 |

InChI Key |

DZLXKTCZFYOEES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.O.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of fenoctimine sulfate involves several steps:

Formation of a Complex: Dimethylformamide is reacted with dimethyl sulfate to form a complex.

Reaction with n-Octylamine: The resultant complex is then reacted with n-octylamine and optionally with dimethylamine.

Treatment with Aqueous Base: The reaction mixture is treated with an aqueous base to form N,N-dimethyl-N’-octyl-formamidine.

Final Reaction: This formamidine is then reacted with 4-(diphenylmethyl)piperidine to obtain 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, which is fenoctimine.

Chemical Reactions Analysis

Fenoctimine sulfate undergoes various chemical reactions, including:

Oxidation: The aliphatic chain at the seven-carbon position can be oxidized to form an alcohol and then a ketone.

Substitution: The compound can participate in substitution reactions due to the presence of the piperidine ring and the diphenylmethyl group.

Common reagents used in these reactions include oxidizing agents for the oxidation process and various bases for substitution reactions. The major products formed from these reactions include oxidized derivatives and substituted piperidine compounds .

Scientific Research Applications

Fenoctimine sulfate has several scientific research applications:

Mechanism of Action

Fenoctimine sulfate exerts its effects by inhibiting gastric acid secretion. It does not fit the spectrum of activity associated with other known antisecretory agents and may have a unique mechanism of action related to effects directly on parietal cells . The compound is more potent on a mg/kg basis than cimetidine and shows significant activity against various stimulants of gastric acid secretion, including gastrin tetrapeptide, histamine, and bethanechol .

Comparison with Similar Compounds

Comparison with Similar Antiulcerative Compounds

Structural and Functional Overview

The table below compares fenoctimine sulfate with two structurally distinct antiulcer agents: Esaprazole and Metiamide.

Key Research Findings

This compound

- Species-Specific Metabolism: In humans, fenoctimine is metabolized into derivatives with ≤10% of the parent compound’s antisecretory activity and significant anticholinergic activity .

- Clinical Limitations : Weak efficacy in humans limits its therapeutic utility compared to animal models .

Esaprazole

- Esaprazole’s structural simplicity (piperazineacetamide core) may enhance metabolic stability compared to fenoctimine’s bulky substituents, though direct comparative studies are lacking .

Metiamide

- As a histamine H₂ antagonist, metiamide directly blocks acid secretion via receptor inhibition, offering a mechanistically distinct pathway from fenoctimine. However, early H₂ antagonists like metiamide were phased out due to toxicity risks (e.g., agranulocytosis) .

Biological Activity

Fenoctimine sulfate is a compound that has garnered interest due to its potential biological activities, particularly in the context of gastric acid secretion and anticholinergic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and implications for therapeutic use.

Chemical Structure and Properties

This compound, with the molecular formula and a molecular weight of 390.61 g/mol, is classified as a non-anticholinergic inhibitor of gastric acid secretion. Its structure includes a sulfonamide group, which is significant for its biological activity .

Fenoctimine acts primarily as an antisecretory agent by inhibiting gastric acid secretion. The proposed mechanisms include:

- Inhibition of Gastric Acid Secretion : Fenoctimine has been shown to reduce gastric acid output in animal models, particularly in dogs and rats, where it exhibited stronger effects compared to humans .

- Anticholinergic Effects : In humans, fenoctimine demonstrated weak antisecretory activity but was associated with anticholinergic side effects such as dry mouth and nasal passages. This suggests that while it may inhibit gastric acid secretion, its efficacy is diminished by metabolic differences across species .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

| Activity | Description |

|---|---|

| Gastric Antisecretory Activity | Exhibits weak antisecretory effects in humans; more potent in animal models. |

| Anticholinergic Activity | Causes side effects similar to anticholinergic drugs (e.g., dry mouth). |

| Metabolism | Metabolized differently in humans compared to dogs and rats, affecting efficacy. |

Case Studies and Research Findings

- Antisecretory Activity in Animals : A study reported that fenoctimine effectively inhibited gastric acid secretion in dogs and rats, suggesting its potential use as a treatment for conditions like peptic ulcers . However, the same study highlighted that metabolites formed during human metabolism were less active than the parent compound.

- Human Trials : Clinical evaluations indicated that while fenoctimine could reduce gastric acid secretion, its overall effectiveness was limited due to significant metabolic alterations in humans compared to other species. This discrepancy raises questions about the translatability of animal model results to human applications .

- Safety Profile : The side effects associated with fenoctimine include anticholinergic symptoms, which necessitate careful consideration when prescribing this compound for therapeutic use. Monitoring for these effects is essential to ensure patient safety .

Q & A

Q. How to integrate multi-omics data to elucidate this compound’s mechanisms of action?

- Workflow : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (DAVID, MetaboAnalyst) and network pharmacology models to identify hub targets .

Data Management & Reporting

- Tables/Figures : Use Roman numerals for tables, ensuring self-explanatory titles and footnotes. Include error bars (SEM/SD) and p-values in graphs. Submit raw data as .csv files in supplementary materials .

- Ethical Compliance : Declare conflicts of interest and funding sources. For human studies, detail IRB approvals and informed consent processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.